molecular formula C54H49Cl2F6N7O8 B607366 PROTAC ERR|A Degrader-1 CAS No. 2306388-84-9

PROTAC ERR|A Degrader-1

Katalognummer: B607366
CAS-Nummer: 2306388-84-9
Molekulargewicht: 1108.9174
InChI-Schlüssel: ZVQCWVLBPYOZNC-XNCCLBLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC ERR|A Degrader-1 involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yield and purity. Advanced purification techniques, such as chromatography, are used to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the linker, while substitution reactions may produce modified ligands .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Cancer Treatment : The primary application of PROTAC ERRα Degrader-1 is in the treatment of breast cancer. ERRα is overexpressed in a significant percentage of breast cancer cases, making it a crucial target for therapeutic intervention. Research has demonstrated that PROTAC ERRα Degrader-1 effectively reduces ERRα levels in various breast cancer cell lines, indicating its potential as a treatment option for hormone receptor-positive breast cancers .
  • Mechanism of Action : Studies have shown that PROTAC ERRα Degrader-1 operates through a mechanism involving the formation of a ternary complex with ERRα and an E3 ligase (VHL). This complex facilitates the ubiquitination of ERRα, leading to its degradation by the proteasome . The efficiency of degradation is dose-dependent, with DC50 values indicating effective concentrations below 5 μM in various cellular contexts .
  • Reversibility and Specificity : The degradation induced by PROTAC ERRα Degrader-1 is reversible, allowing for potential therapeutic flexibility. This contrasts with other methods such as CRISPR/Cas9, where modifications are permanent .

Case Study 1: Breast Cancer Cell Lines

A study evaluated the efficacy of PROTAC ERRα Degrader-1 on MCF-7 and T47D breast cancer cell lines. The results indicated:

  • Degradation Efficiency : The compound induced significant degradation of ERRα within 4 hours at concentrations as low as 5 μM.
  • Proteasome Dependence : Inhibition of proteasomal activity using MG132 blocked the degradation process, confirming that the mechanism relies on the ubiquitin-proteasome system .

Case Study 2: Comparison with Traditional Therapies

In comparative studies against traditional estrogen receptor antagonists like fulvestrant, PROTAC ERRα Degrader-1 exhibited superior efficacy in reducing ERRα levels and inhibiting tumor growth in xenograft models. This highlights its potential as a more effective therapeutic option for patients who may not respond to existing treatments .

Data Table: Summary of Findings

Application AreaKey FindingsReferences
Cancer TreatmentEffective in degrading ERRα in breast cancer cells
MechanismForms a ternary complex with VHL E3 ligase
ReversibilityDegradation is reversible unlike CRISPR methods
Comparative EfficacyMore effective than traditional ER antagonists

Wirkmechanismus

PROTAC ERR|A Degrader-1 exerts its effects by inducing the degradation of ERRα through the ubiquitin-proteasome system. The compound binds to ERRα and an E3 ubiquitin ligase simultaneously, forming a ternary complex. This complex facilitates the ubiquitination of ERRα, marking it for degradation by the proteasome. The degradation of ERRα leads to the disruption of its signaling pathways, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

    PROTAC EZH2 Degrader-1: Targets and degrades the enhancer of zeste homolog 2 (EZH2) protein.

    PROTAC BRD4 Degrader-1: Targets and degrades the bromodomain-containing protein 4 (BRD4).

    PROTAC ARV-110: Targets and degrades the androgen receptor (AR)

Uniqueness of PROTAC ERR|A Degrader-1: this compound is unique in its ability to specifically target and degrade ERRα. Unlike other PROTACs that target different proteins, this compound is designed to modulate ERRα-related pathways, making it a valuable tool for studying and potentially treating diseases associated with ERRα .

Biologische Aktivität

Proteolysis-targeting chimeras (PROTACs) represent a novel class of therapeutic agents designed to induce targeted protein degradation. The compound PROTAC ERR|A Degrader-1 specifically targets the estrogen receptor alpha (ERα), which is a crucial factor in the development and progression of estrogen receptor-positive breast cancers. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and potential clinical applications.

This compound functions by recruiting the VHL E3 ubiquitin ligase to the ERα, facilitating its ubiquitination and subsequent degradation through the proteasome. This mechanism allows for a more effective reduction in ERα levels compared to traditional inhibitors or other degraders.

Key Mechanistic Insights:

  • Binding Affinity : The compound exhibits high binding affinity to both ERα and VHL, forming a ternary complex that is essential for its action .
  • Degradation Pathway : Studies indicate that degradation is proteasome-dependent, as inhibition of the proteasome significantly reduces the efficacy of this compound .
  • SERD-like Activity : Interestingly, this compound demonstrates some inherent selective estrogen receptor downregulator (SERD)-like activity, allowing for partial degradation even when VHL interaction is compromised .

Efficacy in Preclinical Models

The biological activity of this compound has been evaluated in various in vitro and in vivo models.

In Vitro Studies:

  • Cell Line Testing : In ER-positive breast cancer cell lines (e.g., MCF7), this compound achieved over 90% degradation of ERα at concentrations as low as 5 µM .
  • Dose-Dependent Response : The degradation efficacy was shown to be dose-dependent, with a DC50 value indicating effective degradation thresholds .

In Vivo Studies:

  • Animal Models : In patient-derived xenograft (PDX) models, the compound demonstrated significant antitumor activity; however, discrepancies were noted between in vitro and in vivo efficacy due to metabolic factors affecting degradation rates .
  • Metabolite Impact : The presence of metabolites was found to hinder complete degradation in vivo, suggesting that understanding metabolic pathways is critical for optimizing PROTAC efficacy .

Comparative Analysis with Other Agents

This compound has been compared with traditional SERDs and other PROTACs targeting ERα.

CompoundMechanismDC50 (µM)Maximal Degradation (%)Notes
PROTAC ERRA Degrader-1VHL-mediated< 5> 90
FulvestrantSERD> 100< 50Less effective on phosphorylated ERα
AZ’6421VHL-mediated< 10~100Shows SERD-like activity

Case Studies

Several studies have highlighted the potential of this compound in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that treatment with this compound led to significant tumor regression in ER-positive breast cancer models resistant to standard therapies like fulvestrant .
  • Combination Therapies : Combining this compound with other therapeutic agents showed enhanced antitumor effects, suggesting potential for combination therapy strategies in resistant cancer types .

Eigenschaften

IUPAC Name

(E)-N-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethyl]-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H49Cl2F6N7O8/c1-31(2)77-44-26-40(74-3)16-17-41(44)50-66-48(33-7-12-38(55)13-8-33)49(34-9-14-39(56)15-10-34)69(50)52(73)68-22-21-67(47(71)29-68)28-46(70)64-19-20-65-51(72)36(27-63)23-32-5-18-43(45(24-32)75-4)76-30-35-6-11-37(53(57,58)59)25-42(35)54(60,61)62/h5-18,23-26,31,48-49H,19-22,28-30H2,1-4H3,(H,64,70)(H,65,72)/b36-23+/t48-,49+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQCWVLBPYOZNC-XNCCLBLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)C(=CC4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)/C(=C/C4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)/C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H49Cl2F6N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1108.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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